molecular formula C19H24N2O4S B4070894 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide

2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide

Cat. No. B4070894
M. Wt: 376.5 g/mol
InChI Key: IOPVVMWPTRIOSQ-UHFFFAOYSA-N
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Description

2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed for the treatment of metabolic and cardiovascular diseases, but due to its performance-enhancing properties, it gained popularity among athletes and bodybuilders. Despite its potential benefits, the drug has been banned by the World Anti-Doping Agency (WADA) since 2009.

Mechanism of Action

2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, energy expenditure, and inflammation. Activation of PPARδ increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy expenditure and improved insulin sensitivity. It also reduces inflammation and oxidative stress, which are key factors in the development of metabolic and cardiovascular diseases.
Biochemical and physiological effects:
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide has been shown to improve lipid and glucose metabolism, reduce body weight and fat mass, and improve insulin sensitivity in animal models and humans. It also has anti-inflammatory and antioxidant effects, which can protect against the development of atherosclerosis and other cardiovascular diseases. However, its long-term safety and potential side effects are still unknown.

Advantages and Limitations for Lab Experiments

2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for PPARδ. It also has a long half-life, which allows for once-daily dosing. However, its high lipophilicity and potential for off-target effects can complicate its use in certain experimental settings. Moreover, its performance-enhancing properties make it a controversial and banned substance in sports.

Future Directions

Despite its potential therapeutic applications, the use of 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide is currently limited due to its safety concerns and banned status in sports. Future research should focus on developing safer and more selective PPARδ agonists with fewer side effects. Moreover, the role of PPARδ in various diseases and physiological processes needs to be further elucidated to fully understand the potential benefits and risks of PPARδ agonists. Finally, the development of reliable and sensitive analytical methods for detecting 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide and other banned substances is crucial for maintaining the integrity of sports and protecting athletes' health.

Scientific Research Applications

2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications in various metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its anti-inflammatory, anti-cancer, and neuroprotective effects. However, due to its performance-enhancing properties, it has been misused by athletes and bodybuilders.

properties

IUPAC Name

N-(1-phenylethyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14(2)21-26(23,24)18-11-9-17(10-12-18)25-13-19(22)20-15(3)16-7-5-4-6-8-16/h4-12,14-15,21H,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPVVMWPTRIOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

53.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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